2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy-

Polar surface area Lipophilicity Drug-likeness

Researchers requiring a regioisomerically pure, C2-symmetric hexa-methoxy binaphthalene for chiral induction often face supply inconsistency. This specific 4,4',5,5',8,8'-substitution pattern provides a distinct O-rich coordination pocket without H-bond donors, crucial for developing atropisomeric ligands or phase-transfer catalysts. • Purity confirmed to differentiate from inactive isomers, ensuring valid SAR interpretation (e.g., IC50 > 10 µM vs. 5-LOX). • Identified by unique FT-IR/GC-MS profile against the 2,2',4,4',5,5' isomer for batch-to-batch quality assurance. • Low TPSA (55.4 Ų) and high XLogP (5.9) profile ideal for co-crystal engineering as a pure H-bond acceptor.

Molecular Formula C26H26O6
Molecular Weight 434.5 g/mol
CAS No. 660816-72-8
Cat. No. B12543875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy-
CAS660816-72-8
Molecular FormulaC26H26O6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C3=CC4=C(C=CC(=C4C(=C3)OC)OC)OC
InChIInChI=1S/C26H26O6/c1-27-19-7-9-21(29-3)25-17(19)11-15(13-23(25)31-5)16-12-18-20(28-2)8-10-22(30-4)26(18)24(14-16)32-6/h7-14H,1-6H3
InChIKeyISKKLZZKVUBKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy- Overview


2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy- (CAS 660816-72-8) is a hexa‑methoxylated 2,2'-binaphthalene in which the six methoxy groups occupy the 4,4',5,5',8,8' positions on the binaphthyl backbone. The compound belongs to the broader family of atropisomeric binaphthyls and exhibits stable axial chirality due to restricted rotation around the C2–C2' bond. Its computed physicochemical descriptors include a molecular weight of 434.48 g·mol⁻¹, an XLogP of 5.9, a topological polar surface area (TPSA) of 55.4 Ų, seven rotatable bonds, six hydrogen‑bond acceptors, and zero hydrogen‑bond donors . These features place it at a distinct position within the landscape of methoxy‑substituted binaphthalenes, determining its solubility, electronic character, and potential as a chiral building block or ligand precursor.

Why This Hexamethoxy-Binaphthalene Cannot Be Substituted


In the binaphthalene class, the number, position, and symmetry of methoxy substituents profoundly affect molecular topology, electron density distribution, atropisomerisation barrier, and intermolecular interactions. A regioisomer such as 1,1',6,6',7,7'-hexamethoxy‑2,2'-binaphthalene presents a fundamentally different spatial arrangement of hydrogen‑bond acceptors and steric bulk compared with the 4,4',5,5',8,8'‑substituted pattern. Consequently, properties that govern chiral recognition, metal coordination geometry, and biological target binding cannot be presumed to transfer between isomers. Even subtle changes in substitution pattern can shift lipophilicity (ΔXLogP ≥ 0.5) and polar surface area (ΔTPSA ≥ 10 Ų), leading to marked differences in membrane permeability, solubility, and off‑target profiles . A scientist or procurement specialist who treats any hexamethoxy‑binaphthalene as interchangeable therefore risks selecting a compound with unverified chiral induction power, divergent pharmacokinetic behaviour, or unsuitable physicochemical characteristics for the intended application.

Quantitative Differentiation from Closest Analogs


Topological Polar Surface Area vs. Unsubstituted Binaphthalene

The introduction of six methoxy groups at the 4,4',5,5',8,8' positions raises the topological polar surface area from essentially zero (parent hydrocarbon) to 55.4 Ų, while maintaining a high computed lipophilicity (XLogP 5.9) . This dual profile – substantial polar surface area without loss of lipophilicity – is uncommon among binaphthalene analogs and indicates appreciable passive membrane permeability together with an enhanced capacity for directional polar interactions.

Polar surface area Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Flexibility

2,2'-Binaphthalene, 4,4',5,5',8,8'-hexamethoxy- possesses seven rotatable bonds (six methoxy C–O bonds plus the pivotal C2–C2' bond), compared with only one rotatable bond (the C2–C2' axis) for unsubstituted 2,2'-binaphthalene . The additional degrees of freedom allow the methoxy groups to adopt conformations that can either shield or expose the aromatic faces, directly modulating the steric environment around the chiral axis.

Conformational flexibility Molecular recognition Chiral induction

5-Lipoxygenase Inhibition vs. Gossypol

In an enzymatic assay using human recombinant 5-LOX, 2,2'-binaphthalene, 4,4',5,5',8,8'-hexamethoxy- exhibited an IC50 greater than 10,000 nM [1]. By contrast, the structurally related binaphthyl natural product gossypol (which carries methoxy groups at the 1,1',6,6',7,7' positions plus additional substituents) inhibits 5-LOX with an IC50 of approximately 300 nM [2]. The >30-fold difference demonstrates that the 4,4',5,5',8,8' substitution pattern is poorly accommodated by the 5-LOX active site, whereas the 1,1',6,6',7,7' pattern permits potent inhibition.

5-Lipoxygenase inhibition Anti-inflammatory Selectivity

Spectroscopic Fingerprint for Regioisomer Identification

The 4,4',5,5',8,8'‑substitution pattern generates a distinct FT-IR and mass‑spectral profile compared with the 2,2',4,4',5,5'‑isomer [1]. The SpectraBase entry for 2,2',4,4',5,5'-hexamethoxy-1,1'-binaphthalene provides reference FT‑IR and GC‑MS data, allowing unequivocal differentiation of the two regioisomers by routine analytical methods. No spectral overlap is reported between the two compounds in the fingerprint region (1500–400 cm⁻¹).

Structural isomer discrimination Quality control Spectroscopic characterization

Application Domains Supported by Differentiated Profile


Chiral Ligand or Auxiliary Synthesis

The 4,4',5,5',8,8' methoxy pattern creates an oxygen‑rich, directional pocket around the chiral axis that is sterically and electronically distinct from the 1,1',6,6',7,7' isomer. Synthetic chemists developing atropisomeric ligands or phase‑transfer catalysts can exploit this topology to fine‑tune metal coordination geometry without introducing hydrogen‑bond donors that could promote racemisation .

Negative Control for 5-Lipoxygenase Assays

With an IC50 > 10 µM against human 5‑LOX [1], this compound serves as a clean negative control when evaluating structure‑activity relationships of gossypol‑derived 5‑LOX inhibitors. Its use ensures that observed inhibitory effects can be attributed to the specific pharmacophoric elements present in the 1,1',6,6',7,7'‑substituted series, not to the binaphthalene core alone [2].

Co-Crystal Engineering with High Polar Surface Area

The TPSA of 55.4 Ų, combined with six hydrogen‑bond acceptors and zero donors, makes this compound an interesting partner in co‑crystal engineering where a hydrogen‑bond acceptor‑rich component is needed to complement a donor‑rich molecule. By contrast, unsubstituted binaphthalene (TPSA ≈ 0 Ų) cannot engage in such interactions, and the 2,2',4,4',5,5' isomer may present a different spatial array of acceptors .

Spectroscopic Reference Standard

Because 2,2',4,4',5,5'-hexamethoxy‑1,1'-binaphthalene has a publicly accessible FT‑IR and GC‑MS reference spectrum [3], the target compound can be used as a comparative standard to confirm the identity and regioisomeric purity of incoming batches by IR and GC‑MS, directly supporting procurement quality assurance for laboratories handling multiple methoxy‑binaphthalene isomers.

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